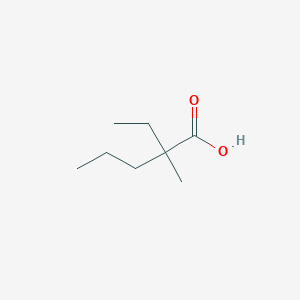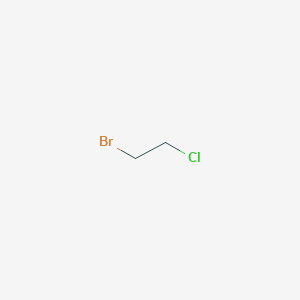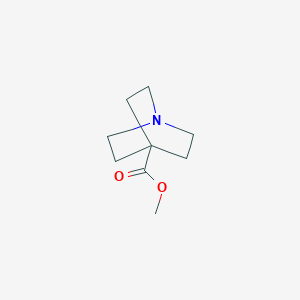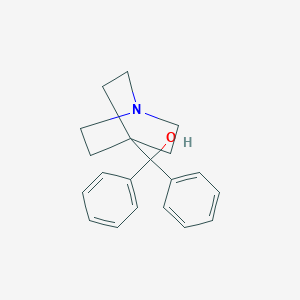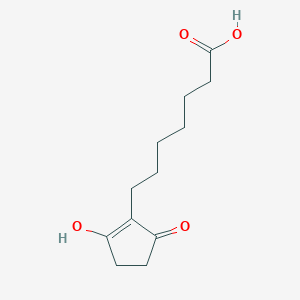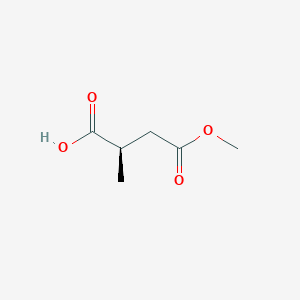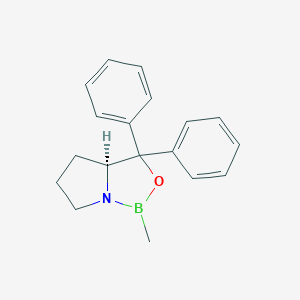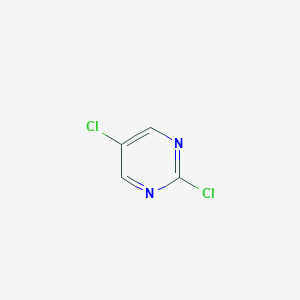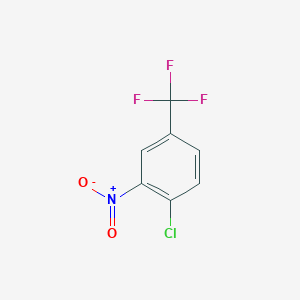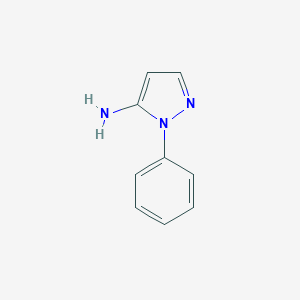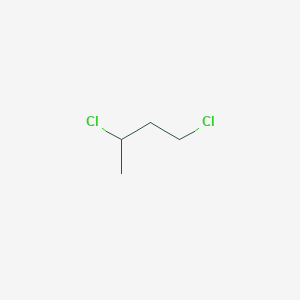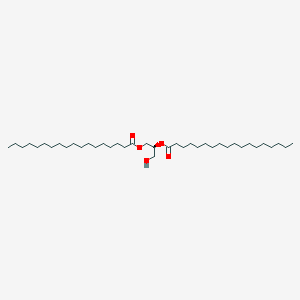
1,2-二硬脂酰-sn-甘油
描述
1,2-Distearoyl-sn-glycerol is a diacylglycerol compound that consists of two stearic acid molecules esterified to the glycerol backbone at the sn-1 and sn-2 positions. This compound is a type of glycerolipid and is known for its role in biological membranes and cellular processes. It is a saturated lipid, meaning it contains no double bonds in its fatty acid chains, which contributes to its stability and solid state at room temperature .
科学研究应用
1,2-Distearoyl-sn-glycerol has a wide range of applications in scientific research, including:
Chemistry: Used as a standard for the separation and identification of diacylglycerol molecular species.
Biology: Plays a role in studying lipid metabolism and signaling pathways.
Medicine: Investigated for its potential in drug delivery systems, particularly in the formulation of lipid nanoparticles for targeted drug delivery.
Industry: Utilized in the production of cosmetics and personal care products due to its emollient properties .
作用机制
Target of Action
1,2-Distearoyl-sn-glycerol (DSG) is a form of diacylglycerol (DAG) that contains the saturated long-chain (18:0) stearic acid at both the sn-1 and the sn-2 position . It acts as an internal standard for the separation and identification of molecular species of 1,2-diacyl-sn-glycerol (DAG) . DAG is a secondary messenger that activates Protein Kinase C (PKC), a key regulator of signal transduction and cellular regulation .
Mode of Action
The mode of action of DSG is primarily through its role as a DAG. DAGs are formed in cells through the hydrolysis of phosphatidylinositol 4,5-bisphosphate by Phospholipase C . Once formed, DAGs activate PKC, which then regulates various cellular functions .
Biochemical Pathways
The primary biochemical pathway involving DSG is the phosphatidylinositol signaling system. In this pathway, phosphatidylinositol 4,5-bisphosphate is hydrolyzed by Phospholipase C to form DAG (including DSG) and inositol trisphosphate (IP3). DAG remains in the membrane and activates PKC, while IP3 triggers the release of calcium ions from the endoplasmic reticulum .
Result of Action
The activation of PKC by DAGs, including DSG, can have numerous effects at the molecular and cellular levels, depending on the specific isoform of PKC that is activated and the cell type. These effects can include changes in gene expression, cell growth and differentiation, and the regulation of other enzymes .
Action Environment
The action of DSG can be influenced by various environmental factors. For instance, the presence of other lipids can impact the formation and function of DAGs. Additionally, factors such as pH and temperature can influence the activity of enzymes like Phospholipase C and PKC, thereby affecting the production and action of DAGs .
生化分析
Biochemical Properties
1,2-Distearoyl-sn-glycerol interacts with various enzymes and proteins. It is formed in cells through the hydrolysis of phosphatidylinositol 4,5-bisphosphate by Phospholipase C . This process activates Protein Kinase C (PKC), a key regulator of signal transduction, cellular regulation, and tumor promotion .
Cellular Effects
1,2-Distearoyl-sn-glycerol influences cell function by impacting cell signaling pathways and gene expression. It plays a significant role in membrane structure and function . For instance, it has been found to interact with phase-separated lipid membranes, providing insights into its role in membrane structure and function .
Molecular Mechanism
At the molecular level, 1,2-Distearoyl-sn-glycerol exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the activation of Protein Kinase C (PKC), which is a key regulator of signal transduction .
Temporal Effects in Laboratory Settings
Over time, the effects of 1,2-Distearoyl-sn-glycerol can change in laboratory settings. For instance, it has been demonstrated that 1,2-Distearoyl-sn-glycerol in PEGylated nanoemulsions may inhibit the recognition and binding of anti-PEG IgM to PEs, evidently weakening the accelerated blood clearance (ABC) phenomenon of PEs .
Metabolic Pathways
1,2-Distearoyl-sn-glycerol is involved in several metabolic pathways. It is formed in cells through the hydrolysis of phosphatidylinositol 4,5-bisphosphate by Phospholipase C . This process leads to the activation of Protein Kinase C (PKC), a key regulator of signal transduction .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Distearoyl-sn-glycerol can be synthesized through the esterification of glycerol with stearic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain high purity .
Industrial Production Methods
In industrial settings, 1,2-Distearoyl-sn-glycerol is produced through a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to ensure uniformity and efficiency. The product is then subjected to multiple purification steps, including distillation and filtration, to achieve the desired purity and quality .
化学反应分析
Types of Reactions
1,2-Distearoyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form stearic acid and glycerol. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrolysis: In the presence of water and an acid or base catalyst, 1,2-Distearoyl-sn-glycerol can be hydrolyzed to yield stearic acid and glycerol.
Transesterification: This reaction involves the exchange of ester groups between 1,2-Distearoyl-sn-glycerol and another alcohol, resulting in the formation of new ester compounds
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Hydrolysis: Water with an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.
Transesterification: Alcohols such as methanol or ethanol, with a catalyst like sodium methoxide
Major Products Formed
Oxidation: Stearic acid and glycerol.
Hydrolysis: Stearic acid and glycerol.
Transesterification: New ester compounds depending on the alcohol used
相似化合物的比较
Similar Compounds
1,2-Dipalmitoyl-sn-glycerol: Similar in structure but contains palmitic acid instead of stearic acid.
1,2-Dioleoyl-sn-glycerol: Contains oleic acid, an unsaturated fatty acid, making it more fluid at room temperature.
1,2-Dimyristoyl-sn-glycerol: Contains myristic acid, a shorter-chain fatty acid
Uniqueness
1,2-Distearoyl-sn-glycerol is unique due to its high stability and solid state at room temperature, attributed to the long-chain saturated stearic acid. This property makes it particularly useful in applications requiring stable and non-fluid lipids, such as in the formulation of lipid nanoparticles for drug delivery .
属性
IUPAC Name |
[(2S)-3-hydroxy-2-octadecanoyloxypropyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3/t37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUSDOQQWJGJQS-QNGWXLTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H76O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147249 | |
| Record name | 1,2-Distearin, S- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(18:0/18:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007158 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10567-21-2 | |
| Record name | 1,2-Distearin, S- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010567212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Distearin, S- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1,2-DISTEARATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9379Q535O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


